molecular formula C12H14O4 B7976414 Methyl 3-iso-propoxybenzoylformate

Methyl 3-iso-propoxybenzoylformate

Cat. No.: B7976414
M. Wt: 222.24 g/mol
InChI Key: RPTWLQFMNYVUEL-UHFFFAOYSA-N
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Description

Methyl 3-iso-propoxybenzoylformate is an organic compound with the molecular formula C12H14O4. It is characterized by the presence of an ester group, a ketone group, and an ether group within its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iso-propoxybenzoylformate typically involves the esterification of 3-iso-propoxybenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Another method involves the reaction of 3-iso-propoxybenzoyl chloride with methanol under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iso-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iso-propoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iso-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups in the compound can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzoylformate
  • Methyl 3-ethoxybenzoylformate
  • Methyl 3-butoxybenzoylformate

Uniqueness

Methyl 3-iso-propoxybenzoylformate is unique due to its specific structural features, such as the iso-propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-oxo-2-(4-propan-2-yloxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)16-10-6-4-9(5-7-10)11(13)12(14)15-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTWLQFMNYVUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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